1-Bromo-2-chlorobenzene
Overview
Description
1-Bromo-2-chlorobenzene is an organic compound with the molecular formula C₆H₄BrCl. It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom. This compound is part of the mixed aryl halides family, which includes both aryl chloride and aryl bromide groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
1-Bromo-2-chlorobenzene can be synthesized through several methods:
Chemical Reactions Analysis
1-Bromo-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.
Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.
Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-chlorobenzene has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: This compound is employed in Gas Chromatography and Liquid Chromatography analysis due to its distinct chemical properties.
Biological Studies: In biological research, it serves as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines, which are studied for their potential as 5-HT₂C agonists.
Mechanism of Action
The mechanism of action of 1-bromo-2-chlorobenzene primarily involves its reactivity as an aryl halide. In nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . This reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which stabilize the intermediate and facilitate the substitution process.
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene can be compared with other similar compounds such as:
1-Bromo-3-chlorobenzene: This isomer has the bromine and chlorine atoms at the 1 and 3 positions, respectively.
1-Bromo-4-chlorobenzene: In this isomer, the bromine and chlorine atoms are at the 1 and 4 positions.
Chlorobenzene and Bromobenzene: These compounds contain only one halogen substituent (chlorine or bromine) on the benzene ring.
This compound stands out due to the combined effects of both bromine and chlorine substituents, which enhance its reactivity and make it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
1-bromo-2-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELEDRHMPMKHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870758 | |
Record name | 2-Bromochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
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Molecular Weight |
191.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-80-4, 28906-38-9 | |
Record name | 1-Bromo-2-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Bromochlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromochlorobenzene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-chlorobenzene | |
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Record name | Benzene, 1-bromo-2-chloro- | |
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Record name | 2-Bromochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromochlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.807 | |
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Record name | 2-bromochlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.706 | |
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Record name | O-BROMOCHLOROBENZENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 1-bromo-2-chlorobenzene revealed by spectroscopic analysis?
A: this compound's structure has been investigated using FT-Raman and FT-IR spectroscopy []. These techniques provide insights into the molecule's vibrational modes, which are directly related to its structure and bond properties. This information is valuable for understanding the compound's reactivity and physicochemical behavior.
Q2: How does the position of the halogen substituents influence the reactivity of dihalobenzene radical cations with ammonia?
A: Research using FT-ICR spectrometry shows that the position of halogen substituents significantly impacts the reactivity of dihalobenzene radical cations with ammonia in the gas phase []. Notably, 1,2-dihalobenzene radical cations exhibit the highest reactivity, while 1,4-isomers demonstrate the lowest. This difference highlights the influence of electronic effects and steric hindrance on the reaction mechanism.
Q3: Can this compound be synthesized via halogen exchange, and what factors influence the process?
A: Yes, this compound can be synthesized from 1,2-dichlorobenzene through halogen exchange reactions under hydrothermal conditions [] or in superheated water []. The yield of this compound is influenced by factors like temperature, reaction time, and the presence of catalysts such as iron(III) chloride.
Q4: What role does this compound play in palladium-catalyzed cross-coupling reactions?
A: this compound serves as a coupling partner in palladium-catalyzed reactions, particularly in the synthesis of biaryl compounds []. The reactivity of the bromine atom, activated by the palladium catalyst, allows for the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules.
Q5: How does computational chemistry contribute to our understanding of this compound?
A: Computational methods, such as HF/DFT (B3LYP) calculations, have been employed to study the molecular structure and vibrational frequencies of this compound []. These calculations provide valuable insights into the molecule's electronic structure, bond properties, and vibrational modes, complementing experimental spectroscopic data.
Q6: Are there alternative methods for synthesizing this compound?
A6: While halogen exchange reactions offer a viable route to this compound, alternative synthetic approaches may exist. Further research is needed to explore and compare different methods, considering factors like yield, cost-effectiveness, and environmental impact.
Q7: What analytical techniques are employed to study this compound?
A: Several analytical techniques are utilized in the study of this compound. Gas chromatography is employed to analyze mixtures containing this compound []. Additionally, FT-Raman, FT-IR [], and 7T Fourier transform ion cyclotron resonance mass spectrometry [] provide detailed structural and compositional information.
Q8: What are the potential environmental concerns associated with this compound?
A8: As a halogenated aromatic compound, this compound may pose environmental risks. Its fate and transport in the environment, along with its potential effects on ecosystems and human health, require further investigation. Implementing responsible waste management and exploring biodegradable alternatives are crucial steps to mitigate potential harm.
Q9: What are the dielectric properties of this compound, and how are they studied?
A: The dielectric constant of this compound has been investigated [, ], providing insights into its behavior as a dielectric material. This information is relevant for potential applications in areas such as electronics and capacitor technology.
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